molecular formula C9H7Cl2NO B13368242 3-(2,3-Dichlorophenyl)acrylamide

3-(2,3-Dichlorophenyl)acrylamide

Cat. No.: B13368242
M. Wt: 216.06 g/mol
InChI Key: QDCCBUWHPQGTPE-SNAWJCMRSA-N
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Description

3-(2,3-Dichlorophenyl)acrylamide is an organic compound that belongs to the class of acrylamide derivatives It is characterized by the presence of a dichlorophenyl group attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)acrylamide typically involves the reaction of 2,3-dichloroaniline with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient purification methods, such as high-performance liquid chromatography (HPLC), can ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylacrylamides.

Scientific Research Applications

3-(2,3-Dichlorophenyl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)acrylamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to changes in cellular processes and pathways, ultimately affecting cell function and viability.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes such as acetylcholinesterase and monoamine oxidase, leading to changes in neurotransmitter levels and signaling pathways.

    Cellular Pathways: By affecting enzyme activity, this compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

3-(2,3-Dichlorophenyl)acrylamide can be compared with other similar compounds, such as:

    3-(2,6-Dichlorophenyl)acrylamide: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring. It may exhibit different reactivity and biological activity due to the positional differences.

    N-(2,3-Dichlorophenyl)-3-(3-nitrophenyl)acrylamide: This derivative has an additional nitro group, which can significantly alter its chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and biological activity. The presence of chlorine atoms at the 2 and 3 positions of the phenyl ring can influence its interactions with molecular targets and its overall stability.

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

(E)-3-(2,3-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C9H7Cl2NO/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H2,12,13)/b5-4+

InChI Key

QDCCBUWHPQGTPE-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)N

Origin of Product

United States

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